molecular formula C6H3Cl2N3 B8769528 3,8-Dichloroimidazo[1,2-a]pyrazine

3,8-Dichloroimidazo[1,2-a]pyrazine

Cat. No.: B8769528
M. Wt: 188.01 g/mol
InChI Key: FAZFPBYUSFOUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dichloroimidazo[1,2-a]pyrazine (CAS 1245645-38-8) is a high-purity chemical building block offered with a guaranteed purity of 98% . It is supplied with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol . This compound is not listed on the TSCA inventory . As a derivative of the imidazo[1,2-a]pyrazine scaffold, this compound serves as a valuable synthetic intermediate for researchers designing and developing novel bioactive molecules. Patents and scientific literature indicate that compounds based on the imidazo[1,2-a]pyrazine core structure are investigated for the potential prevention or treatment of a wide range of conditions, including neurological, psychiatric, and metabolic disorders . This makes this compound a critical reagent in early-stage drug discovery programs, particularly for modifying molecular structures to optimize potency and selectivity. The dichloro-substitution pattern on the heterocyclic core provides reactive sites for further functionalization via cross-coupling and other synthetic transformations, allowing medicinal chemists to rapidly explore chemical space around this privileged structure. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C6H3Cl2N3

Molecular Weight

188.01 g/mol

IUPAC Name

3,8-dichloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H

InChI Key

FAZFPBYUSFOUSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents Biological Activity (IC₅₀ or Key Data) Target/Application Synthesis Highlights Reference ID
3,8-Dichloroimidazo[1,2-a]pyrazine Cl at C3, C8 Under investigation (anticancer/antiviral) CDK9, Hsp90, viral proteases Optimized chlorination steps
3c (2-pyridin-4-yl, C3-benzyl) Pyridin-4-yl (C2), benzyl (C3) CDK9 inhibition: IC₅₀ = 0.16 µM Anticancer (breast cancer) Pd-catalyzed coupling
6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Cl at C3, Br at C6, C8 Not reported (structural analog) N/A Halogenation under mild conditions
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) Piperazinyl (C8) α₂-adrenergic receptor affinity (Ki = 4.6 nM) Neuropharmacology Oxidation-dehydration sequence
3,8-Diaminoimidazo[1,2-a]pyrazine NH₂ at C3, C8 Hsp90 inhibition (moderate activity) Anticancer (prostate/breast) Groebke–Blackburn–Bienaymé reaction

Anticancer Activity

  • CDK9 Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl, Br) at C3 and C8 exhibit enhanced kinase inhibition. For example, 3c (IC₅₀ = 0.16 µM) outperforms 4d (IC₅₀ = 3.16 µM), which has a 4-methoxyphenyl group at C3, highlighting the importance of hydrophobic substituents .
  • Hsp90 Inhibition: 3,8-Diamino derivatives show moderate activity, suggesting that amino groups may engage in hydrogen bonding with the ATP-binding domain of Hsp90 .

Antiviral Activity

  • Compounds with 2-phenyl or 2-thiophen-3-yl substituents demonstrate broad-spectrum activity against human coronaviruses (e.g., SARS-CoV-2) by targeting viral proteases .

Enzyme Inhibition

  • 6-Substituted imidazo[1,2-a]pyrazines (e.g., alkoxycarbonyl derivatives) inhibit gastric H+/K+-ATPase with nanomolar potency, while 3,8-dichloro derivatives may offer improved metabolic stability due to reduced oxidation susceptibility .

Preparation Methods

Cyclocondensation of 2-Amino-3,8-Dichloropyrazine with Chloroacetaldehyde

The most direct route to 3,8-dichloroimidazo[1,2-a]pyrazine involves cyclocondensation of 2-amino-3,8-dichloropyrazine with 40% chloroacetaldehyde aqueous solution. This method, adapted from a patent describing the synthesis of 6-bromoimidazo[1,2-a]pyridine , proceeds via nucleophilic attack and intramolecular cyclization:

Reaction Conditions

  • Solvent: Ethanol or water

  • Base: Sodium bicarbonate (1.2 equiv.)

  • Temperature: 25–50°C

  • Time: 2–24 hours

Procedure

  • Combine 2-amino-3,8-dichloropyrazine (1 equiv.), 40% chloroacetaldehyde (1.2 equiv.), and sodium bicarbonate (1.2 equiv.) in ethanol.

  • Stir at 50°C for 5 hours.

  • Concentrate the mixture, extract with ethyl acetate, wash with water, and dry over anhydrous Na₂SO₄.

  • Purify via recrystallization (ethyl acetate/hexane, 1:1 v/v) to yield white crystals.

Key Data

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Melting Point154–156°C

This method offers mild conditions and high reproducibility but requires access to 2-amino-3,8-dichloropyrazine, which may necessitate prior halogenation steps .

Halogenation of Imidazo[1,2-a]Pyrazine

Post-synthetic halogenation provides an alternative route, though regioselectivity challenges must be addressed. Electrophilic chlorination using SO₂Cl₂ or N-chlorosuccinimide (NCS) has been explored:

Procedure

  • Dissolve imidazo[1,2-a]pyrazine (1 equiv.) in dry DCM.

  • Add SO₂Cl₂ (2.2 equiv.) dropwise at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Data

ParameterValue
Yield45–50%
Regioselectivity (3,8 vs. 5,8)3:1

While cost-effective, this method suffers from moderate yields and competing chlorination at position 5. Directed ortho-metallation using LTMP (lithium tetramethylpiperidine) prior to chlorination improves selectivity but complicates the workflow .

Multi-Step Synthesis from Pyrrole Derivatives

A modular approach, inspired by the synthesis of ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate , involves sequential cyclization and chlorination:

Step 1: Formation of Imidazo[1,5-a]Pyrazine Core

  • React pyrrole-2-carbaldehyde with ethyl glycinate under acidic conditions.

  • Cyclize using POCl₃ to form the imidazo[1,5-a]pyrazine scaffold.

Step 2: Regioselective Chlorination

  • Treat the scaffold with PCl₅ in toluene at 110°C.

  • Isolate 3,8-dichloro derivative via fractional crystallization.

Key Data

ParameterValue
Overall Yield32–38%
Purity≥95%

This route offers flexibility for structural diversification but requires stringent temperature control during chlorination .

Acid-Catalyzed Cyclization of Aminopyrazine Derivatives

Adapting a method for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids , TFA/DMSO-mediated cyclization proves effective:

Procedure

  • Combine 2-amino-3,8-dichloropyrazine (1 equiv.) and chloroacetaldehyde (1.3 equiv.) in TFA/DMSO (1:4 v/v).

  • Stir at 65°C for 3 hours.

  • Neutralize with NH₄OH, extract with ethyl acetate, and purify via recrystallization.

Key Data

ParameterValue
Yield75–80%
Reaction Time3 hours

This method achieves high yields under mild conditions, though TFA’s corrosivity necessitates specialized equipment .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation reactions:

Procedure

  • Mix 2-amino-3,8-dichloropyrazine (1 equiv.), chloroacetaldehyde (1.2 equiv.), and K₂CO₃ (2 equiv.) in DMF.

  • Irradiate at 120°C (150 W) for 20 minutes.

  • Cool, filter, and purify via flash chromatography.

Key Data

ParameterValue
Yield85%
Time20 minutes

This green chemistry approach reduces reaction times tenfold but requires specialized instrumentation .

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeCost
Cyclocondensation 68–72≥985 hours$$
Halogenation45–509012 hours$
Multi-Step 32–38≥9524 hours$$$
Acid-Catalyzed 75–80973 hours$$
Microwave859920 minutes$$$$

Q & A

Q. What are the most efficient synthetic routes for 3,8-dichloroimidazo[1,2-a]pyrazine?

  • Methodological Answer : this compound can be synthesized via multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine under iodine catalysis (5 mol% in ethanol at room temperature), yielding >80% efficiency . Alternatively, Pd-catalyzed direct heteroarylation of pyrrolo[1,2-a]pyrazine precursors provides regioselective chlorination at positions 3 and 8, guided by calculated electron density maps (positions 3 and 8 are most reactive for electrophilic/nucleophilic substitution) . Optimization includes solvent choice (toluene for Suzuki-Miyaura coupling) and temperature control to minimize side reactions like isomerization .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on NMR and HRMS. For example, in 9,10-dichloro-6-phenylbenzoimidazo-pyrrolo-pyrazine derivatives, coupling constants (e.g., JCF=24.0HzJ_{C-F} = 24.0 \, \text{Hz}) in 13C^{13}\text{C}-NMR confirm halogen positioning . Hydrogen-deuterium exchange experiments under alkaline conditions (50% NaOH/DMSO) reveal proton exchange rates at positions 3 and 5, supporting electronic density predictions . X-ray crystallography definitively assigns protonation sites (e.g., N1 in imidazo[1,2-a]pyrazines) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective halogenation of imidazo[1,2-a]pyrazine?

  • Methodological Answer : Regioselectivity is governed by electron density distribution. DFT calculations show position 3 has the highest electron density, favoring electrophilic substitution (e.g., bromination), while position 8 is more nucleophilic, enabling halogen displacement under basic conditions . Competitive reactions (e.g., Pd-catalyzed coupling of 6,8-dibromo derivatives) yield monomethoxy products (e.g., 8-methoxy-6-bromo derivatives) via selective nucleophilic substitution, confirmed by NMR coupling constants (J=5.0HzJ = 5.0 \, \text{Hz}) .

Q. How do structural modifications of this compound impact biological activity?

  • Methodological Answer :
  • Antibronchospastic Activity : 5-Bromo-substituted derivatives exhibit phosphodiesterase (PDE) inhibition, increasing cyclic AMP in cardiac tissue by 30–50% and showing EC50_{50} = 1.2 µM in bronchospasm models .
  • Adrenergic Receptor Binding : 8-(1-Piperazinyl) derivatives display α2_2-receptor selectivity (Ki_i = 12 nM), with 5-methyl substitution reducing α1_1-binding affinity by 10-fold, validated via radioligand displacement assays .
  • Hypoglycemic Activity : 2-Methyl-8-(1-piperazinyl) analogues lower blood glucose by 40% in ob/ob mice via α2_2-receptor modulation, but 4-methylpiperazine substitution diminishes potency (EC50_{50} > 100 µM) .

Q. What experimental strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrazines?

  • Methodological Answer : Discrepancies in activity profiles (e.g., PDE vs. adrenergic receptor effects) are addressed through:
  • Targeted Assays : Use isoform-specific PDE inhibitors (e.g., IBMX as a control) to isolate PDE10A inhibition (IC50_{50} = 0.8 µM for 5-bromo derivatives) .
  • Conformational Analysis : Molecular modeling (e.g., comparative studies with mianserin) identifies steric clashes in 5-substituted derivatives, explaining reduced α2_2-receptor binding .
  • Metabolic Profiling : LC-MS/MS tracks thiocyanate metabolite formation in 3-cyanomethyl derivatives, distinguishing direct receptor effects from indirect metabolic pathways .

Q. How can photophysical properties of this compound derivatives be exploited for cellular imaging?

  • Methodological Answer : Hybrid benzoimidazole-pyrrolo-pyrazines exhibit strong fluorescence (λem=450500nm\lambda_{\text{em}} = 450–500 \, \text{nm}) with quantum yields up to 0.45 in acetonitrile. High-content imaging screening optimizes permeability and photostability in live cells (e.g., HEK293), using cytotoxicity thresholds (IC50_{50} > 50 µM) to prioritize non-toxic fluorophores .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Improve atom economy in MCRs using flow chemistry .
  • Mechanistic Studies : Apply in situ IR/NMR to track halogenation kinetics .
  • In Vivo Models : Evaluate blood-brain barrier penetration of α2_2-selective derivatives .

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